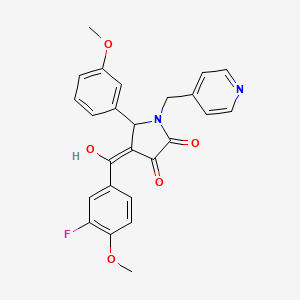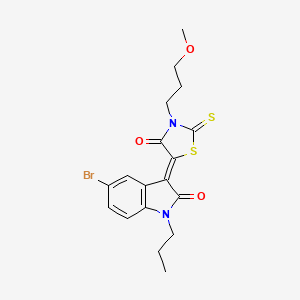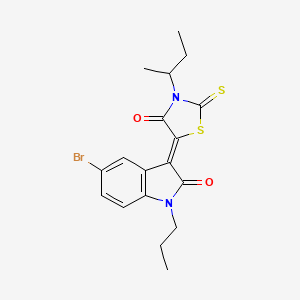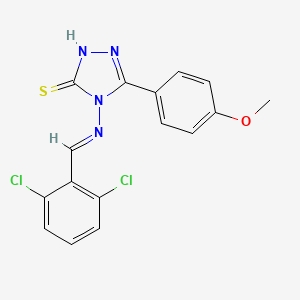
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a pyrrolone core substituted with various functional groups such as fluoro, methoxy, hydroxy, and pyridinylmethyl groups. These structural features may impart specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors to form the pyrrolone ring.
Introduction of Substituents: Functional groups such as fluoro, methoxy, and hydroxy groups are introduced through various substitution reactions.
Final Coupling: The pyridinylmethyl group is attached to the pyrrolone core through coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time.
化学反応の分析
Types of Reactions
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one: Lacks the pyridinylmethyl group.
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrole: Lacks the ketone group.
Uniqueness
The unique combination of functional groups in 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one may impart specific chemical reactivity and biological activity that distinguishes it from similar compounds.
特性
CAS番号 |
618074-51-4 |
|---|---|
分子式 |
C25H21FN2O5 |
分子量 |
448.4 g/mol |
IUPAC名 |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H21FN2O5/c1-32-18-5-3-4-16(12-18)22-21(23(29)17-6-7-20(33-2)19(26)13-17)24(30)25(31)28(22)14-15-8-10-27-11-9-15/h3-13,22,29H,14H2,1-2H3/b23-21+ |
InChIキー |
VDFHTGPAKLJJLO-XTQSDGFTSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)OC)/O)F |
正規SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)OC)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(2,3-Dichlorophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12029608.png)
![3-Thiazolidineacetic acid, alpha-[2-(methylthio)ethyl]-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5E)-](/img/structure/B12029611.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12029622.png)
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029628.png)

![N-(3,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029639.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029642.png)

![2-Methoxyethyl (2Z)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12029649.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12029659.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029665.png)
![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029668.png)

